An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,2H,2H-Perfluorodecanesulfonic acid, also known as 8:2 fluorotelomer sulfonic acid (8:2 FTSA), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). As a polyfluorinated compound, it serves as a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA). Its unique chemical structure, characterized by a hydrophobic fluorinated tail and a hydrophilic sulfonate head group, imparts surfactant-like properties, leading to its use in various industrial and consumer products. Understanding the physicochemical properties of 8:2 FTSA is crucial for assessing its environmental fate, transport, bioavailability, and potential toxicological effects. This technical guide provides a comprehensive overview of its key physicochemical characteristics, experimental protocols for their determination, and insights into its biological interactions.
Physicochemical Properties
The physicochemical properties of 1H,1H,2H,2H-Perfluorodecanesulfonic acid are summarized in the table below. These properties are essential for predicting its behavior in environmental and biological systems.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₅F₁₇O₃S | [1] |
| Molecular Weight | 528.18 g/mol | [1] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid | [1] |
| CAS Number | 39108-34-4 | [1] |
| Physical State | Solid | [2] |
| Melting Point | Data not available. General procedure for determination is provided below. | |
| Boiling Point | Data not available. Thermal decomposition begins at 200-300 °C. | [3] |
| Water Solubility | Limited quantitative data available. Generally considered to have low water solubility. | |
| pKa | Data not available. Expected to be a strong acid. | |
| Solubility in Organic Solvents | Soluble in methanol (B129727). | [4] |
| Vapor Pressure | Data not available. | |
| Log P (Octanol-Water Partition Coefficient) | 5.3 (Computed) | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound. Below are detailed methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if sample needs to be powdered)
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Thermometer (calibrated)
Procedure:
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Sample Preparation: Ensure the 1H,1H,2H,2H-Perfluorodecanesulfonic acid sample is dry and finely powdered.
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Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
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Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.
-
For an accurate determination, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The recorded melting point should be a range of these two temperatures.[5]
-
Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary analytical technique for the quantification of 8:2 FTSA in various environmental and biological matrices due to its high sensitivity and selectivity.
Principle: The sample is first subjected to an extraction and clean-up procedure to remove interfering matrix components. The extract is then injected into a liquid chromatograph, where 8:2 FTSA is separated from other compounds. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.
Instrumentation and Reagents:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
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Analytical column (e.g., C18 reversed-phase column)
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Solvents: Methanol, Acetonitrile (LC-MS grade)
-
Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange) for sample cleanup
Procedure (General):
-
Sample Preparation (e.g., Water Sample):
-
Acidify the water sample to approximately pH 4.
-
Pass the sample through a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the 8:2 FTSA with a suitable solvent (e.g., methanol).
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Concentrate the eluate under a gentle stream of nitrogen.
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Reconstitute the residue in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into the HPLC system.
-
Perform a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
MS/MS Detection:
Biological Interactions and Signaling Pathways
Recent research has begun to elucidate the biological activities of 1H,1H,2H,2H-Perfluorodecanesulfonic acid, moving beyond its role as a mere precursor to other PFAS.
Activation of the Farnesoid X Receptor (FXR)
A 2024 in vitro study demonstrated that 8:2 FTSA can transactivate the farnesoid X receptor (FXR).[8][9] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[9] Its activation by 8:2 FTSA suggests a potential mechanism by which this compound can disrupt these metabolic pathways.
The activation of FXR by a ligand like 8:2 FTSA initiates a cascade of events. FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. One of the key target genes of FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of other genes involved in bile acid synthesis.
Biotransformation
1H,1H,2H,2H-Perfluorodecanesulfonic acid is a precursor to other PFAS. While it can exert its own biological effects, its biotransformation into more persistent and well-studied PFAS is a significant concern. The metabolic pathways can vary depending on the biological system and environmental conditions (e.g., aerobic vs. anaerobic).
The following diagram illustrates a generalized biotransformation pathway where 8:2 FTSA can be formed from precursor compounds and can potentially be further metabolized, contributing to the overall body burden of persistent PFAS.
Conclusion
1H,1H,2H,2H-Perfluorodecanesulfonic acid is a complex polyfluoroalkyl substance with a growing body of research dedicated to understanding its environmental and biological impact. While data on some of its fundamental physicochemical properties, such as a precise melting and boiling point, remain to be definitively established, advanced analytical techniques like LC-MS/MS provide robust methods for its detection and quantification. Emerging toxicological studies are beginning to uncover its specific molecular interactions, such as the activation of the farnesoid X receptor, highlighting that its biological effects may be independent of its role as a precursor to other PFAS. Continued research into the physicochemical properties and biological activities of 8:2 FTSA is essential for a comprehensive risk assessment and the development of effective strategies for environmental remediation and human health protection.
References
- 1. 1H,1H,2H,2H-Perfluorodecanesulfonic acid | C10H5F17O3S | CID 3016044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pages.cleanearthinc.com [pages.cleanearthinc.com]
- 3. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fda.gov [fda.gov]
- 7. sciex.com [sciex.com]
- 8. research.vu.nl [research.vu.nl]
- 9. researchgate.net [researchgate.net]
